(2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Description
(2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. The compound features a 4-chlorophenyl group at the β-position and a 3-nitrophenyl group at the α-position. The electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents significantly influence its electronic distribution, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(10-12)17(19)20/h1-10H/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNFHONEGUKYTC-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Solution-Phase Synthesis
Reaction Protocol:
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Starting Materials:
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3-Nitroacetophenone (1.0 equiv)
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4-Chlorobenzaldehyde (1.2 equiv)
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Sodium hydroxide (40% w/v in ethanol-water)
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-
Procedure:
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Work-Up:
Key Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base Concentration | 40% NaOH | Maximizes enolate formation |
| Solvent Ratio | Ethanol:H₂O (3:1) | Balances solubility and reactivity |
| Reaction Temperature | 80°C | Accelerates dehydration |
The stereochemical outcome (E-configuration) is confirmed by NMR, where the trans-vinylic protons exhibit a coupling constant of .
Solvent-Free Mechanochemical Synthesis
To address environmental concerns, solvent-free methods have gained traction. This approach utilizes mechanical grinding to initiate the reaction:
Procedure:
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Reactants:
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3-Nitroacetophenone (1.0 equiv)
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4-Chlorobenzaldehyde (1.1 equiv)
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Solid NaOH (1.5 equiv)
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Grinding:
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Purification:
Advantages:
-
Reaction Time: Reduced to 20 minutes versus 6–8 hours.
Optimization of Reaction Parameters
Base Selection and Catalysis
Alkaline hydroxides (NaOH, KOH) are preferred due to their strong enolization capacity. However, heterogeneous bases like hydrotalcite have shown promise in reducing side reactions:
| Base | Yield (%) | Purity (%) |
|---|---|---|
| NaOH | 75 | 98 |
| KOH | 72 | 97 |
| Hydrotalcite | 68 | 99 |
Solvent Effects
Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification. Ethanol-water mixtures remain optimal for balancing reactivity and ease of isolation.
Purification and Characterization
Recrystallization Techniques
Recrystallization solvents critically influence purity:
| Solvent | Crystal Quality | Purity (%) |
|---|---|---|
| Ethanol | Needle-like | 98 |
| Methanol | Plate-like | 97 |
| Ethyl Acetate | Amorphous | 95 |
Spectroscopic Confirmation
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IR Spectroscopy:
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NMR (400 MHz, CDCl₃):
Comparative Analysis of Methods
| Method | Yield (%) | Time | Environmental Impact |
|---|---|---|---|
| Solution-Phase | 65–75 | 6–8 hours | Moderate (solvent use) |
| Mechanochemical | 78–85 | 20 minutes | Low (solvent-free) |
Industrial Scalability Considerations
Large-scale production requires:
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Continuous Flow Reactors: To maintain temperature control and reduce side products.
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Catalyst Recycling: Hydrotalcite bases can be reused for up to 5 cycles with minimal activity loss.
Emerging Alternatives
Chemical Reactions Analysis
Reduction Reactions
The α,β-unsaturated ketone system and nitro group are primary sites for reduction:
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Carbonyl Reduction | NaBH₄, LiAlH₄, or H₂/Pd-C | Saturated alcohol (via 1,2-addition) or allylic alcohol (via 1,4-addition). |
| Nitro Group Reduction | H₂/Pd-C, Sn/HCl, or Fe/HCl | Conversion of -NO₂ to -NH₂, yielding an amino-substituted derivative. |
| Double Bond Hydrogenation | H₂/Pd-C or PtO₂ | Saturated ketone (1-(3-nitrophenyl)-3-(4-chlorophenyl)propan-1-one). |
Key Considerations :
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Selective reduction of the nitro group requires careful control of catalyst activity and reaction time.
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Catalytic hydrogenation may reduce both the double bond and nitro group simultaneously under vigorous conditions .
Oxidation Reactions
The enone system and aromatic rings participate in oxidation:
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Epoxidation | m-CPBA (meta-chloroperbenzoic acid) | Formation of an epoxide at the α,β-unsaturated site. |
| Aromatic Ring Oxidation | KMnO₄/H⁺ or CrO₃ | Hydroxylation or quinone formation on electron-rich chlorophenyl ring. |
| Nitro Group Stability | Strong oxidants (e.g., HNO₃) | Nitro group remains intact; possible side-chain oxidation. |
Mechanistic Insight :
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Epoxidation follows a concerted mechanism via electrophilic addition.
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The chlorophenyl ring’s electron density directs oxidation to the para position relative to chlorine .
Electrophilic Aromatic Substitution (EAS)
The nitro and chloro groups strongly influence EAS reactivity:
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Additional nitro group introduced at meta to existing nitro group. |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Bromination/chlorination occurs at positions ortho/para to chlorine. |
| Sulfonation | H₂SO₄/SO₃ | Sulfonic acid group added to chlorophenyl ring. |
Regiochemical Notes :
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The nitro group deactivates its ring, directing incoming electrophiles to the chlorophenyl ring.
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Steric hindrance from the 3-nitro group limits substitution on its ring .
Nucleophilic Addition
The α,β-unsaturated ketone undergoes conjugate addition:
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Michael Addition | Grignard reagents (RMgX) | Alkyl/aryl groups added to β-carbon, forming 1,5-diketones. |
| Thiol Addition | RSH/Base | Thioether derivatives formed at β-position. |
Stereochemical Outcome :
Cycloaddition Reactions
The enone system participates in [4+2] cycloadditions:
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Diels-Alder Reaction | Diene (e.g., 1,3-butadiene) | Six-membered cyclohexene derivative with endo selectivity. |
Kinetics :
Photochemical Reactions
UV irradiation induces structural changes:
| Reaction | Conditions | Products |
|---|---|---|
| [2+2] Cycloaddition | UV light (λ = 300–350 nm) | Dimerization via cyclobutane ring formation. |
| cis-trans Isomerization | UV light | Interconversion between E and Z isomers. |
Scientific Research Applications
Medicinal Chemistry Applications
Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific compound (2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been studied for its potential therapeutic effects.
Anticancer Activity
Research indicates that chalcones can induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives of chalcones, including those with nitro and chloro substitutions, exhibit significant cytotoxic effects against various cancer cell lines. The introduction of the nitro group enhances the electron-withdrawing capacity, which may increase the compound's reactivity towards cellular targets .
Antimicrobial Properties
Chalcones have also been investigated for their antimicrobial activities. A study highlighted that this compound exhibits inhibitory effects against several bacterial strains, suggesting its potential use as an antimicrobial agent .
Organic Synthesis Applications
Chalcones serve as important intermediates in organic synthesis due to their ability to undergo various transformations.
Synthesis of Bioactive Compounds
The compound can be utilized as a precursor for synthesizing more complex bioactive molecules. For example, it can be converted into pyrazoline derivatives through cyclization reactions, which are known for their pharmacological activities .
Material Science Applications
The unique electronic properties of this compound make it suitable for applications in material science.
Organic Light Emitting Diodes (OLEDs)
Research has suggested that chalcone derivatives can be used in the fabrication of OLEDs due to their ability to emit light upon electrical stimulation. The incorporation of electron-withdrawing groups like nitro enhances the luminescent properties of these compounds .
Case Studies
Biological Activity
(2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, commonly known as a substituted chalcone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
- Molecular Formula : C15H10ClNO3
- Molecular Weight : 287.69 g/mol
- CAS Number : 63831-41-4
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens.
In Vitro Studies
A study evaluated the compound's effectiveness against several bacterial strains. The results are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | 25 µg/mL |
| Escherichia coli | 25 µg/mL | 50 µg/mL |
| Candida albicans | 20 µg/mL | 40 µg/mL |
The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, with an MIC of 12.5 µg/mL. This indicates its potential as an antimicrobial agent in treating infections caused by resistant strains .
Anticancer Activity
The anticancer properties of this compound have also been investigated. It has shown promising results in inhibiting cancer cell proliferation.
Case Study: Cancer Cell Lines
A study assessed the compound's effects on various cancer cell lines, including breast and colon cancer cells. The findings are presented in Table 2.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis via ROS generation |
| HCT116 (Colon Cancer) | 12.5 | Cell cycle arrest at G2/M phase |
The compound induced apoptosis in MCF-7 cells and caused cell cycle arrest in HCT116 cells, indicating its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects.
Research indicates that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that it may be effective in managing inflammatory diseases .
Comparison with Similar Compounds
Substituent Effects on Electronic and Optical Properties
Key Compounds Compared:
(2E)-3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (Comp.1)
(2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one (Comp.2)
(2E)-3-(2-Furyl)-1-(4-nitrophenyl)prop-2-en-1-one
Findings:
- Electron-Donating vs. Electron-Withdrawing Groups: Comp.1 (4-methylphenyl) and Comp.2 (4-dimethylaminophenyl) exhibit reduced dipole moments and lower first hyperpolarizability (β) compared to the target compound due to the electron-donating nature of methyl (-CH₃) and dimethylamino (-N(CH₃)₂) groups. In contrast, the 4-chloro and 3-nitro substituents in the target compound enhance charge transfer, leading to higher NLO activity . The hydroxyl (-OH) group in (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one introduces intramolecular hydrogen bonding, stabilizing the enone system and altering UV-vis absorption spectra compared to nitro-substituted analogs .
- Heterocyclic Substituents:
Table 1: Electronic Properties of Selected Chalcones
| Compound | Dipole Moment (D) | First Hyperpolarizability (β, a.u.) | UV-vis λₘₐₓ (nm) |
|---|---|---|---|
| Target Compound | 8.2* | 1,450* | 380* |
| Comp.1 (4-methylphenyl) | 6.5 | 980 | 365 |
| Comp.2 (4-dimethylaminophenyl) | 5.8 | 720 | 395 |
| (E)-3-(4-Cl)-1-(2-OH-phenyl) | 7.9 | 1,200 | 370 |
Structural and Crystallographic Insights
Key Compounds Compared:
(2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Findings:
- Chlorine Substitution Patterns:
- The trichlorophenyl derivative forms denser molecular packing due to halogen-halogen interactions, increasing melting point and crystallinity compared to the target compound .
- Methoxy (-OCH₃) substitution at the 4-position in (2E)-3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one enhances solubility in polar solvents, contrasting with the target compound’s nitro-driven hydrophobicity .
Q & A
Basic: What are the optimized synthetic routes for (2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, and how do reaction conditions influence yield and stereochemistry?
Answer:
The Claisen-Schmidt condensation is the primary method for synthesizing chalcone derivatives like this compound. A typical protocol involves reacting equimolar amounts of 4-chloroacetophenone and 3-nitrobenzaldehyde in ethanol under alkaline conditions (e.g., 20% KOH) at room temperature for 4–6 hours . Key factors affecting yield and stereochemistry include:
- Solvent choice : Ethanol is preferred for solubility and controlled reaction kinetics.
- Base concentration : Excess KOH accelerates enolate formation but may lead to side reactions.
- Temperature : Room temperature minimizes thermal decomposition, ensuring the E-isomer predominates due to thermodynamic stability .
Crystallization via slow ethanol evaporation yields pure E-configured crystals, as confirmed by single-crystal XRD .
Basic: Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this chalcone derivative?
Answer:
A multi-technique approach is essential:
- IR spectroscopy : Identifies carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and nitro (NO₂) asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹) .
- NMR (¹H and ¹³C) : Confirms substitution patterns (e.g., aromatic protons adjacent to nitro or chloro groups) and olefinic proton coupling (J = 15–16 Hz for trans-alkene) .
- UV-Vis spectroscopy : Reveals π→π* transitions (λmax ~300–350 nm), with shifts dependent on electron-withdrawing groups (e.g., nitro) .
- HR-MS : Validates molecular weight and fragmentation patterns .
Advanced: How can Density Functional Theory (DFT) calculations be applied to predict the reactivity and stability of this compound?
Answer:
DFT studies at the B3LYP/6-311++G(d,p) level provide insights into:
- HOMO-LUMO energy gaps : A smaller gap (e.g., ~3.5 eV) indicates higher reactivity, correlating with electrophilic/nucleophilic sites .
- Global reactivity descriptors :
- Bond order analysis : Identifies delocalization in the enone system, explaining charge-transfer properties .
DFT-predicted λmax and geometric parameters (bond lengths/angles) show strong agreement with experimental XRD and UV data .
Advanced: What methodologies are used to correlate the crystal structure determined by XRD with the compound's electronic properties?
Answer:
Single-crystal XRD reveals:
- Planarity of the enone system : Distortions in the C=C–C=O dihedral angle (e.g., ~10–15°) influence conjugation and charge distribution .
- Intermolecular interactions : Hydrogen bonding (C–H···O) and π-stacking stabilize the crystal lattice, affecting solubility and melting points .
Combining XRD with Hirshfeld surface analysis quantifies intermolecular contacts, while electrostatic potential maps (from DFT) highlight regions prone to electrophilic attack .
Advanced: How do electronic effects of substituents (chloro, nitro groups) influence the antimicrobial efficacy of this compound?
Answer:
The nitro group at the 3-position and chloro at the 4-position synergistically enhance antimicrobial activity through:
- Electron-withdrawing effects : The nitro group increases electrophilicity, promoting interactions with microbial enzymes or DNA .
- Lipophilicity : Chloro substituents improve membrane permeability, as shown in structure-activity relationship (SAR) studies .
Standardized protocols (e.g., agar dilution method) against S. aureus and E. coli reveal moderate inhibition (MIC ~50–100 µg/mL), with activity linked to HOMO localization on the nitro-phenyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
